Ethyl 2,2-dimethylpropanimidothioate;hydrochloride
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Overview
Description
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride is an organic compound with the molecular formula C7H16ClNS. It is a derivative of propanimidothioate and is characterized by the presence of an ethyl group, two methyl groups, and a thioate group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethylpropanimidothioate;hydrochloride typically involves the reaction of 2,2-dimethylpropanimidothioate with ethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,2-dimethylpropanimidothioate} + \text{ethyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethylpropanimidothioate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the thioate group, which can donate electrons to form new bonds. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride can be compared with other similar compounds, such as:
Methyl 2,2-dimethylpropanimidothioate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,2-dimethylpropanimidate: Similar structure but with an imidate group instead of a thioate group.
Ethyl 2,2-dimethylpropanamide: Similar structure but with an amide group instead of a thioate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Properties
CAS No. |
89730-90-5 |
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Molecular Formula |
C7H16ClNS |
Molecular Weight |
181.73 g/mol |
IUPAC Name |
ethyl 2,2-dimethylpropanimidothioate;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-5-9-6(8)7(2,3)4;/h8H,5H2,1-4H3;1H |
InChI Key |
WLSRIXMJJUDCKE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=N)C(C)(C)C.Cl |
Origin of Product |
United States |
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